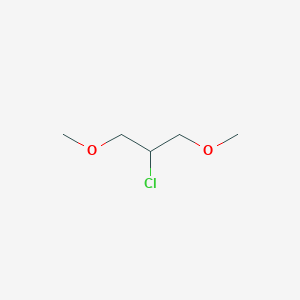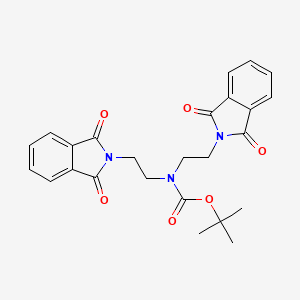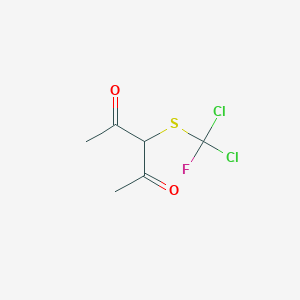
Azido-PEG24-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Azido-PEG24-NHS ester has been extensively utilized in the development of novel drug conjugates and bioconjugation reactions . Its unique chemical properties allow for the covalent attachment of therapeutic agents, such as antibodies and peptides, to the PEG chain via click chemistry reactions .Molecular Structure Analysis
The molecular formula of Azido-PEG24-NHS ester is C55H104N4O28 . The molecular weight is 1269.4 g/mol . The InChI is 1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55 (62)87-59-53 (60)1-2-54 (59)61/h1-52H2 .Chemical Reactions Analysis
Azido-PEG24-NHS ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of Azido-PEG24-NHS ester is 1269.4 g/mol . It has a molecular formula of C55H104N4O28 . The compound has 0 hydrogen bond donor count and 30 hydrogen bond acceptor count . It also has 77 rotatable bond counts .Applications De Recherche Scientifique
Bioconjugation
Azido-PEG24-NHS ester is widely used in bioconjugation . It facilitates the attachment of the azide group to primary amines found in proteins and other amine-containing biomolecules . This process is crucial for creating conjugates for further biological study or therapeutic development. The hydrophilic PEG spacer enhances the water solubility of the conjugate, which is beneficial for biological assays.
Drug Delivery Systems
In the realm of drug delivery , Azido-PEG24-NHS ester serves as a linker to attach therapeutic agents to targeting moieties . The PEGylation process helps to improve the solubility and stability of drugs, making them more effective in reaching their intended targets within the body.
Diagnostic Imaging
For diagnostic imaging , this compound is used to label biomolecules that can bind to specific targets, such as cancer cells, allowing them to be visualized using various imaging techniques . The azide group can participate in click chemistry reactions, which are often used to attach fluorescent labels or other imaging agents.
Proteomics
Azido-PEG24-NHS ester plays a significant role in proteomics by enabling the labeling of proteins for subsequent analysis . This is particularly useful in mass spectrometry and other analytical techniques where the identification and quantification of proteins are required.
Targeted Therapy
In targeted therapy , this reagent is used to develop new drug conjugates that can selectively bind to and eliminate diseased cells . The PEG linker allows for the attachment of ligands that can recognize and bind to specific cellular markers, directing the therapeutic agent to the right location.
Molecular Biology Research
Lastly, in molecular biology research , Azido-PEG24-NHS ester is utilized for modifying nucleic acids and proteins. This modification can help in studying the interactions and functions of these biomolecules within various biological processes .
Mécanisme D'action
Target of Action
The primary targets of Azido-PEG24-NHS ester are the primary amines (-NH2) of proteins, oligonucleotides, and other amine-containing biomolecules . The compound is used to label these targets, enabling their detection and analysis.
Mode of Action
Azido-PEG24-NHS ester interacts with its targets through a process known as Click Chemistry . This involves the azide group of the compound undergoing a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG24-NHS ester primarily involve the modification of proteins and other biomolecules. By attaching to primary amines, the compound can alter the properties of these molecules and influence their behavior within biological systems . The exact downstream effects can vary depending on the specific biomolecules that are targeted.
Result of Action
The molecular and cellular effects of Azido-PEG24-NHS ester’s action largely depend on the specific biomolecules it targets. By labeling these molecules, the compound can enable their detection and analysis, providing valuable insights into their roles within biological systems .
Action Environment
The action of Azido-PEG24-NHS ester can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reactions it participates in can be affected by the presence of copper ions and the pH of the environment . Furthermore, the compound’s stability and efficacy may be influenced by temperature, as it is typically stored at -20°C .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55(62)87-59-53(60)1-2-54(59)61/h1-52H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAQCNKHLTVSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104N4O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG24-NHS ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)

![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)




![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)

